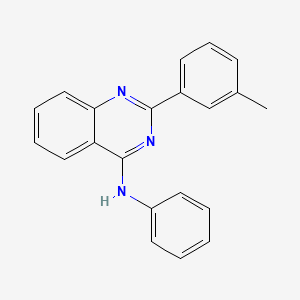

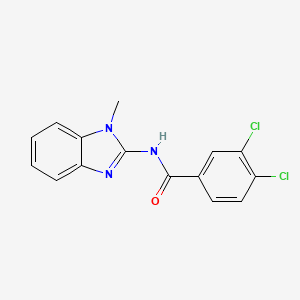

![molecular formula C8H7F6N3OS2 B5521854 N-[5-(乙硫基)-1,3,4-噻二唑-2-基]-3,3,3-三氟-2-(三氟甲基)丙酰胺](/img/structure/B5521854.png)

N-[5-(乙硫基)-1,3,4-噻二唑-2-基]-3,3,3-三氟-2-(三氟甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis processes for compounds with the core structure of 1,3,4-thiadiazol, which is related to the chemical , involve various strategies, including the use of bromine as a cyclic reagent and reactions with different isocyanates to yield complex molecules. These methodologies highlight the synthetic versatility of thiadiazoles, providing a foundation for producing the specific compound (Liu et al., 2007).

Molecular Structure Analysis

Crystallographic studies offer deep insights into the molecular structure, showcasing the planar configurations mediated by intramolecular hydrogen bonds and the presence of significant non-covalent interactions, which are pivotal in the stabilization of these compounds' crystal structures (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

The chemical behavior of thiadiazole derivatives, including reactions with hydrazonoyl bromides and various α-halo compounds, leads to the formation of novel compounds with significant biological activities. These reactions underscore the reactive flexibility and potential utility of thiadiazole compounds in synthesizing new molecules (Makwane et al., 2018).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as their crystallographic parameters and mesomorphic behavior, are thoroughly investigated through X-ray analysis and differential scanning calorimetry. These studies reveal the compounds' phase transition temperatures and their liquid crystalline properties, offering a comprehensive understanding of their physical characteristics (Tomma et al., 2009).

Chemical Properties Analysis

The antimicrobial and herbicidal activities of thiadiazole derivatives are highlighted in several studies, demonstrating their effectiveness against various pathogens and weeds. This not only underscores the chemical versatility of thiadiazole compounds but also their potential applications in developing new antimicrobial and herbicidal agents (Sarva et al., 2022).

科学研究应用

衍生物的合成和表征

- 1,3,4-噻二唑的衍生物已被合成并评估其作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力。值得注意的是,某些化合物表现出显着的抗炎和镇痛活性,与对照或塞来昔布相比,不会对肝脏、肾脏、结肠和大脑造成组织损伤,表明其具有治疗潜力 (Ş. Küçükgüzel 等人,2013).

抗癌活性

- 包含噻唑部分的新型噻唑和 1,3,4-噻二唑衍生物已显示出有效的抗癌活性,特别是对肝细胞癌细胞系。这些化合物的构效关系表明它们作为抗癌剂的可行性 (Sobhi M. Gomha 等人,2017).

抗炎和镇痛剂

- 设计、合成和评估了一系列取代的 2-氨基-5-(1-(4-异丁基苯基)乙基)-1,3,4-噻二唑的抗炎和镇痛特性。一些化合物表现出显着的活性,并进一步筛选它们的溃疡性活性,表明它们作为更安全的治疗剂的潜力 (Anas M H Shkair 等人,2016).

抗氧化和抗癌活性

- 合成了带有各种部分的新型 3-[(4-甲氧基苯基)氨基]丙烷酰肼衍生物,并评估了它们的抗氧化和抗癌活性。一些化合物表现出的抗氧化活性明显高于抗坏血酸,而另一些化合物对人神经胶质瘤和乳腺癌细胞系表现出细胞毒性 (I. Tumosienė 等人,2020).

除草剂活性

- 设计并合成了 N-{5-[2-(4,6-二甲氧基-嘧啶-2-氧基)-苯基]-[1,3,4]噻二唑-2-基}2-芳氧基-丙酰胺,表现出对油菜(Brassica campestris L.)的中等至良好的选择性除草剂活性,表明其在农业应用中的潜力 (刘曼云和石德清,2014).

作用机制

未来方向

属性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F6N3OS2/c1-2-19-6-17-16-5(20-6)15-4(18)3(7(9,10)11)8(12,13)14/h3H,2H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRWRSFYRRVPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F6N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)

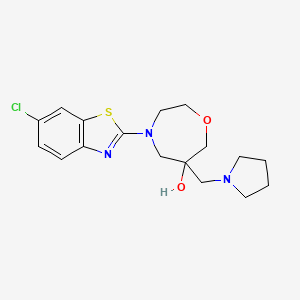

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

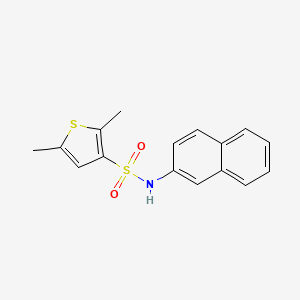

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)

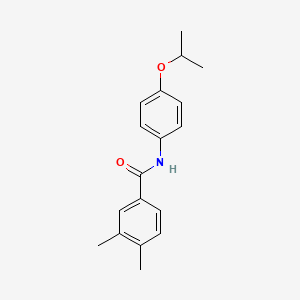

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)